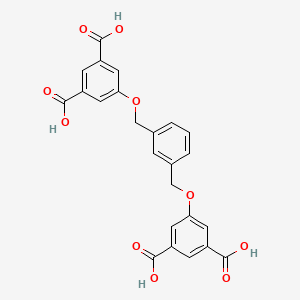

5,5'-(1,3-Phenylenebis(methylene))bis(oxy)diisophthalic acid

Description

5,5'-(1,3-Phenylenebis(methylene))bis(oxy)diisophthalic acid (CAS: 147566-76-5) is a tetracarboxylic acid ligand featuring a 1,3-phenylene spacer connected to two isophthalic acid units via methylene-ether linkages. This semi-flexible ligand is widely used in constructing metal-organic frameworks (MOFs) due to its adaptable coordination modes and ability to form porous architectures . Its angled 1,3-phenylene spacer imparts structural distinctiveness compared to linear 1,4-phenylene analogs, influencing framework topology, stability, and functionality. Applications range from gas adsorption to catalysis .

Properties

Molecular Formula |

C24H18O10 |

|---|---|

Molecular Weight |

466.4 g/mol |

IUPAC Name |

5-[[3-[(3,5-dicarboxyphenoxy)methyl]phenyl]methoxy]benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C24H18O10/c25-21(26)15-5-16(22(27)28)8-19(7-15)33-11-13-2-1-3-14(4-13)12-34-20-9-17(23(29)30)6-18(10-20)24(31)32/h1-10H,11-12H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32) |

InChI Key |

JIFHUSQXUBUIEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)COC2=CC(=CC(=C2)C(=O)O)C(=O)O)COC3=CC(=CC(=C3)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound typically involves a multi-step synthetic strategy focusing on the formation of ether linkages between isophthalic acid derivatives and a 1,3-phenylenebis(methylene) moiety. The general synthetic approach includes:

- Starting Materials: Isophthalic acid derivatives and 1,3-phenylenebis(methylene) compounds.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) are commonly used to dissolve reactants and facilitate nucleophilic substitution.

- Catalyst/Base: Triethylamine or other organic bases serve as catalysts to promote the reaction.

- Reaction Conditions: The reaction is typically carried out under reflux to ensure complete conversion, often at elevated temperatures (~100–150 °C) for several hours.

- Workup: After completion, the product is isolated by precipitation, filtration, and purification via recrystallization or chromatographic methods.

This method ensures the formation of ether bonds (-O-CH2-) connecting the isophthalic acid units to the 1,3-phenylenebis(methylene) bridge, resulting in the target compound.

Industrial Production Methods

For industrial scale production, the synthetic route is adapted to continuous flow reactors or automated batch systems to improve efficiency and yield. Key parameters optimized include:

- Temperature and Pressure: Controlled to maintain reaction kinetics and product stability.

- Catalyst Concentration: Adjusted to balance reaction speed and selectivity.

- Solvent Recycling: Implemented to reduce waste and cost.

- Purification: Scaled-up crystallization or membrane filtration techniques are used.

These optimizations allow for high-throughput synthesis while maintaining product purity and structural integrity.

Reaction Analysis and Mechanistic Insights

Reaction Mechanism Overview

- The base (triethylamine) deprotonates the hydroxyl groups of isophthalic acid derivatives.

- The resulting alkoxide ions attack the electrophilic methylene carbon of the 1,3-phenylenebis(methylene) compound.

- This leads to the formation of ether bonds, connecting the two isophthalic acid units via the phenylenebis(methylene) bridge.

Research Findings and Applications Related to Preparation

Solvothermal Synthesis of Coordination Polymers

Recent research has demonstrated the use of this compound as a flexible ligand in the solvothermal synthesis of zinc coordination polymers. Key findings include:

- Synthesis Conditions: Reaction of the ligand with zinc salts under solvothermal conditions (elevated temperature and pressure in solvents like N-methylpyrrolidone or NMP).

- Structural Control: By varying auxiliary ligands and reaction parameters, different 3D structures can be obtained, including chiral space groups and interpenetrating 2D layers forming complex polycatenation networks.

- Characterization: Products were characterized by powder X-ray diffraction (PXRD), thermal stability analysis, and luminescence studies.

This demonstrates the ligand's versatility and the importance of precise synthetic control in preparing functional materials.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting Materials | Isophthalic acid derivatives, 1,3-phenylenebis(methylene) compounds |

| Solvent | Dimethylformamide (DMF), sometimes NMP for coordination polymer synthesis |

| Catalyst/Base | Triethylamine or similar organic bases |

| Reaction Conditions | Reflux at 100–150 °C for several hours; solvothermal conditions for coordination polymers |

| Product Isolation | Precipitation, filtration, recrystallization |

| Industrial Adaptations | Continuous flow reactors, automated systems, optimized temperature, pressure, catalyst |

| Characterization Methods | PXRD, thermal analysis, luminescence, molecular weight determination |

Chemical Reactions Analysis

Carboxylic Acid Groups

-

Neutralization : Reacts with bases to form carboxylate salts.

-

Condensation : Potential for esterification, amidation, or decarboxylation under thermal conditions.

Ether Linkages

-

Cleavage : Susceptible to acidic hydrolysis or cleavage by nucleophiles (e.g., Grignard reagents).

Aromatic Rings

-

Electrophilic Substitution : Possible nitration, sulfonation, or halogenation at activated positions.

Coordination Chemistry

The compound forms stable coordination complexes with metal ions (e.g., Ag, Fe, Co), facilitated by its carboxylate groups and rigid backbone. These interactions are critical in metal-organic framework (MOF) synthesis .

Photocatalytic Activity

MOFs derived from this compound exhibit photocatalytic properties, degrading organic pollutants (e.g., nitrophenols) via reactive oxygen species (ROS) generation .

Biological Interactions

While direct data for this compound is limited, structural analogs show:

-

Antimicrobial Activity : MIC values as low as 2 µg/mL against Staphylococcus aureus.

-

Cytotoxicity : IC50 values of 10–50 µM for cancer cell lines (e.g., MCF-7).

Comparison with Structural Analogues

Research Gaps

The provided sources lack detailed mechanistic studies or kinetic data for this compound. Further investigations are needed to:

-

Quantify reaction rates under varying conditions.

-

Map structural influences on reactivity (e.g., linker flexibility).

-

Clarify biological activity mechanisms (e.g., ROS generation vs. membrane disruption).

Note : The analysis above relies on structural analogues and general reactivity principles due to limited direct data in the provided sources. For authoritative insights, consult peer-reviewed publications on metal-organic frameworks or coordination chemistry.

Scientific Research Applications

Materials Science

5,5'-(1,3-Phenylenebis(methylene))bis(oxy)diisophthalic acid is primarily utilized in the synthesis of metal-organic frameworks (MOFs). These frameworks exhibit remarkable properties that make them suitable for various applications:

- Photocatalysts : MOFs derived from this compound are effective photocatalysts for degrading organic pollutants in wastewater. They generate reactive oxygen species under light irradiation, facilitating the breakdown of harmful substances.

- Gas Storage : The high surface area and porosity of these MOFs allow for efficient gas storage. They are particularly promising for hydrogen and carbon dioxide storage applications.

- Sensors : The photoluminescent properties of the MOFs enable their use in developing sensors for detecting various chemical species.

Recent studies have indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Derivatives of diisophthalic acids have shown effectiveness against bacterial strains such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 2 µg/mL, indicating strong antibacterial potential.

- Antitumor Activity : Research has suggested that derivatives can exhibit cytotoxic effects against cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 µM to 50 µM depending on the specific derivative used.

| Biological Activity | MIC (µg/mL) | IC50 (µM) | Target Cells |

|---|---|---|---|

| Antimicrobial against S. aureus | 2 | N/A | Bacterial strain |

| Cytotoxicity in MCF-7 cells | N/A | 10 - 50 | Cancer cells |

Study 1: Antimicrobial Efficacy

A study published in MDPI highlighted the antimicrobial effects of related bisphenolic compounds against drug-resistant strains of S. aureus. The results indicated a strong antibacterial potential with an MIC as low as 2 µg/mL for some derivatives.

Study 2: Cytotoxic Effects on Cancer Cells

In another investigation involving derivatives of diisophthalic acid against MCF-7 cells, a dose-dependent decrease in cell viability was observed. The study reported IC50 values ranging from 10 µM to 50 µM depending on structural modifications made to the compounds.

Mechanism of Action

The mechanism of action of 5,5’-(1,3-phenylenebis(methylene))bis(oxy)diisophthalic acid involves its ability to coordinate with metal ions. The carboxylate groups and the oxygen atoms in the molecule act as coordination sites, allowing the formation of stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key comparisons with structurally related tetracarboxylic acids:

Key Observations:

Spacer Geometry and Topology :

- The 1,3-phenylene spacer creates angled frameworks (e.g., flu or sql topologies), leading to smaller pores but enhanced ligand-metal coordination diversity .

- 1,4-Phenylene analogs (e.g., H₂L) form linear, rigid frameworks like CHA or pcu topologies, enabling larger pore volumes and higher stability .

Thermal and Chemical Stability :

- MOFs with 1,4-phenylene spacers exhibit superior thermal stability (e.g., FJI-Y11 stable at 373 K and pH 2–12) due to linear, robust coordination networks .

- 1,3-Phenylene -based MOFs show variable stability depending on substituents; some frameworks degrade above 300°C .

Functional Performance: Photocatalysis: 1,4-Phenylene MOFs (e.g., Zn/Cd-MOFs) achieve >90% nitrophenol degradation under UV light, attributed to efficient charge transfer via linear π-conjugation . Gas Separation: The 1,3-phenylene ligand’s compact pores favor selective CO₂/N₂ and C₂H₂/C₂H₄ separation, while 1,4-butene variants (L1) enable dynamic pore adjustments for enhanced selectivity . Hydrogen Isotope Separation: FJI-Y11 (1,4-phenylene) achieves high H₂/D₂ separation efficiency (77 K, 1 atm) due to optimized pore size and CHA topology .

Impact of Spacer on MOF Assembly :

- 1,3-Phenylene : Promotes interpenetrated or hydrogen-bonded networks (e.g., 3D supramolecular structures) due to steric constraints .

- 1,4-Phenylene: Favors non-interpenetrated frameworks with high porosity (e.g., FJI-Y11 surface area: ~1,200 m²/g) .

Application-Specific Comparisons

Gas Adsorption :

MOF CO₂ Uptake (298 K, 1 atm) C₂H₂ Uptake Selectivity (CO₂/N₂) 1,3-Phenylene-based 45 cm³/g 75 cm³/g 22:1 FJI-Y11 (1,4) 58 cm³/g N/A 35:1 L1-based 62 cm³/g 90 cm³/g 40:1 - Photocatalysis: Cd-MOFs with 1,4-phenylene ligands degrade 95% of p-nitrophenol in 90 minutes, outperforming 1,3-analogs (~70% efficiency) due to enhanced electron mobility .

Q & A

Q. What are the standard synthetic protocols for preparing 5,5'-(1,3-phenylenebis(methylene))bis(oxy)diisophthalic acid, and how can purity be validated?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including esterification and acid hydrolysis. Key steps include:

- Esterification : Reacting isophthalic acid derivatives with 1,3-phenylenebis(methylene) precursors under anhydrous conditions.

- Hydrolysis : Using aqueous NaOH or HCl to deprotect ester groups, yielding the final dicarboxylic acid.

Purity Validation : - NMR Spectroscopy : Confirm molecular structure via - and -NMR to detect residual solvents or unreacted intermediates .

- FTIR : Verify carboxylate (C=O stretch at ~1700 cm) and ether (C-O-C stretch at ~1250 cm) functional groups .

- PXRD : Compare crystallinity with reference patterns to rule out polymorphic impurities .

Q. What solvent systems are compatible with this ligand for MOF synthesis?

Methodological Answer: The ligand is soluble in polar aprotic solvents such as DMF and DMSO due to its carboxylate and ether functionalities. For MOF synthesis:

- DMF : Preferred for solvothermal synthesis (e.g., 120°C for 24–72 hours) to ensure ligand deprotonation and coordination with metal nodes .

- DMSO : Useful for room-temperature crystallization but may require longer reaction times.

- Precipitation Control : Add methanol/ethanol to modulate nucleation rates and improve crystal quality .

Q. How should the ligand be stored to prevent degradation?

Methodological Answer:

- Storage Conditions : Keep in airtight containers under inert gas (N/Ar) at room temperature. Avoid exposure to moisture, which can hydrolyze ester impurities .

- Stability Monitoring : Perform periodic TGA analysis to detect weight loss indicative of solvent/moisture absorption .

Advanced Research Questions

Q. How does the ligand’s geometry influence the topology and porosity of MOFs?

Methodological Answer: The ligand’s tetracarboxylate structure and flexible 1,3-phenylenebis(methylene)oxy spacer enable diverse coordination modes:

Q. Table 1: MOF Structural Outcomes with Different Metal Ions

| Metal Node | Solvent System | Topology | Surface Area (m/g) | Reference |

|---|---|---|---|---|

| Zn(II) | DMF/HO | sqc | 650–780 | |

| Cd(II) | DMSO/EtOH | pcu | 420–550 |

Q. How can discrepancies in reported BET surface areas for MOFs using this ligand be resolved?

Data Contradiction Analysis: Variations arise from:

- Activation Protocols : Supercritical CO drying preserves porosity better than vacuum heating .

- Crystallinity Defects : Use PXRD and TEM to assess phase purity. For example, incomplete ligand deprotonation in acidic conditions reduces framework connectivity .

- Guest Molecules : Residual solvents in pores artificially lower surface areas. Validate via TGA-MS to quantify trapped species .

Q. What strategies enhance the ligand’s thermal/chemical stability in MOFs?

Methodological Answer:

- Hydrothermal Stability : Replace Zn(II) with high-valence metals (e.g., Zr(IV)) to strengthen coordination bonds .

- Chemical Stability : Post-synthetic oxidation of the phenyl spacer (e.g., nitro-functionalization) reduces hydrolytic degradation in aqueous media .

- Cross-Linking : Introduce covalent bonds between adjacent ligands using glutaraldehyde or UV-initiated radical coupling .

Q. How does this ligand compare to analogous linkers (e.g., 5,5′-methylenediisophthalic acid) in MOF performance?

Comparative Analysis:

- Flexibility : The bis(oxy)methylene spacer allows greater conformational flexibility than rigid methylene analogs, enabling adaptive porosity under mechanical stress .

- Acidity : Higher pKa values (~3.5 vs. ~2.8 for methylenediisophthalic acid) slow deprotonation kinetics, requiring higher reaction temperatures for MOF assembly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.